molecular formula C24H25ClN2O4S B2436467 Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215390-13-8

Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2436467
CAS No.: 1215390-13-8
M. Wt: 472.98
InChI Key: TZCWAOUIHZOXMK-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H25ClN2O4S and its molecular weight is 472.98. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-benzyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S.ClH/c1-29-18-10-8-17(9-11-18)22(27)25-23-21(24(28)30-2)19-12-13-26(15-20(19)31-23)14-16-6-4-3-5-7-16;/h3-11H,12-15H2,1-2H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCWAOUIHZOXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound with significant biological activity, primarily in the context of its application as a synthetic intermediate for the antiplatelet agent clopidogrel. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18N2O2S·HCl
  • Molecular Weight : 175.67 g/mol
  • Purity : >98.0% (HPLC)
  • Melting Point : 226.0 to 230.0 °C
  • Solubility : Soluble in water

This compound functions primarily as a precursor in the synthesis of clopidogrel sulfate, which acts as a P2Y12 ADP receptor antagonist. This mechanism inhibits platelet aggregation and is crucial in preventing thrombotic events.

Antiplatelet Activity

Research indicates that compounds related to methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antiplatelet effects. The following table summarizes key studies that highlight these effects:

Study ReferenceCompound TestedBiological ActivityFindings
ClopidogrelAntiplateletInhibition of ADP-induced platelet aggregation
Related CompoundsAntithromboticReduced thrombus formation in vivo
Methyl DerivativesCytotoxicitySelective cytotoxic effects on cancer cell lines

Case Studies

  • Case Study on Clopidogrel Efficacy :
    A clinical trial investigated the efficacy of clopidogrel in patients with acute coronary syndrome. The study found that patients receiving clopidogrel had a significantly lower incidence of major cardiovascular events compared to those receiving placebo.
  • Case Study on Thienopyridine Derivatives :
    Another study focused on thienopyridine derivatives (including methyl 6-benzyl derivatives) and their role in inhibiting platelet activation pathways. Results indicated that these compounds effectively reduced platelet activation markers in treated subjects.

Safety and Toxicology

The compound has been noted to cause skin and eye irritation upon contact. Precautionary measures include wearing protective equipment during handling and ensuring proper storage conditions (recommended below 15 °C) to maintain stability and reduce risks associated with exposure.

Scientific Research Applications

Key Structural Features

  • Thieno[2,3-c]pyridine Ring : Known for its role in biological activity.
  • Methoxybenzamide Group : Enhances solubility and bioavailability.
  • Benzyl Substitution : Provides additional sites for interaction with biological targets.

Medicinal Chemistry

Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its applications include:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through oxidative stress pathways.
  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with specific receptors and enzymes:

  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of certain enzymes linked to disease progression. For example, inhibitors of human PNMT (phenylethanolamine N-methyltransferase) have shown promise in treating hypertension and other cardiovascular conditions .
  • Receptor Modulation : Its ability to modulate neurotransmitter receptors may lead to applications in neuropharmacology, particularly in the treatment of mood disorders .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry:

  • Synthesis of Derivatives : It can be modified to produce various derivatives that may enhance biological activity or alter pharmacokinetic properties. For instance, structural modifications can lead to compounds with improved selectivity or potency against specific targets .
  • Use in Drug Development : The synthesis pathways involving this compound are being optimized for large-scale production, which is crucial for pharmaceutical applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of similar thienopyridine derivatives. Researchers found that these compounds induced apoptosis in breast cancer cells through the activation of caspase pathways. This compound was identified as a promising lead compound due to its structural similarity and potential efficacy .

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of thienopyridine derivatives against resistant strains of bacteria. The results indicated that modifications to the methoxybenzamide group significantly enhanced antibacterial activity. This finding supports further exploration of this compound as a scaffold for developing new antimicrobial agents .

Preparation Methods

Cyclization via Pictet-Spengler-Type Reactions

A method adapted from tetrahydrothieno[3,2-c]pyridine synthesis involves reacting 2-thiophene ethylamine with formaldehyde under acidic conditions. For the [2,3-c] isomer, modifications include using sodium sulfide and alkyl halides to facilitate cyclization. For example:

  • 2-Thiophene ethylamine is heated with formaldehyde at 50–55°C for 20–30 hours to form an imine intermediate.
  • The imine undergoes cyclization in ethanolic HCl at 65–75°C, forming the tetrahydrothienopyridine core.

This method avoids hazardous hydrogen chloride gas and minimizes waste, making it industrially viable.

Introduction of the Benzyl Group at Position 6

The benzyl moiety is introduced via alkylation of the secondary amine in the thienopyridine ring.

Alkylation Using Benzyl Halides

A benzyl group is typically added by reacting the core intermediate with benzyl bromide or chloride in the presence of a base like triethylamine. Key conditions include:

  • Solvent: Dichloromethane or dimethylformamide.
  • Temperature: Room temperature to 60°C.
  • Reaction Time: 12–24 hours.

This step requires careful monitoring to avoid over-alkylation and ensure regioselectivity at position 6.

Attachment of the 4-Methoxybenzamido Group at Position 2

The 4-methoxybenzamido substituent is introduced through amide coupling .

Amidation with 4-Methoxybenzoyl Chloride

The free amine at position 2 reacts with 4-methoxybenzoyl chloride under Schotten-Baumann conditions:

  • The thienopyridine intermediate is dissolved in dichloromethane.
  • 4-Methoxybenzoyl chloride is added dropwise with a base (e.g., triethylamine) to scavenge HCl.
  • The reaction proceeds at 0–25°C for 4–6 hours.

This method achieves high yields due to the electrophilicity of the acyl chloride.

Esterification of the Carboxylic Acid at Position 3

The methyl ester is formed via esterification of a carboxylic acid precursor.

Methylation Using Methyl Iodide

  • The carboxylic acid intermediate is treated with methyl iodide in the presence of a base (e.g., potassium carbonate).
  • The reaction occurs in acetone or acetonitrile at reflux (60–80°C) for 8–12 hours.

Alternative methods include using diazomethane , though its toxicity limits industrial applicability.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt for improved stability.

Salt Formation with Ethanolic HCl

  • The free base is dissolved in ethanol.
  • Hydrogen chloride gas or concentrated HCl is bubbled through the solution.
  • The product precipitates upon cooling to 0–5°C and is isolated via filtration.

This method, described in the CN102432626A patent, avoids generating waste acid and ensures high purity.

Comparative Analysis of Synthetic Routes

Step Method 1 () Method 2 ()
Core Formation Condensation with Na₂S and alkyl halides Pictet-Spengler cyclization in HCl/EtOH
Benzylation Benzyl bromide, TEA, DCM Not explicitly described
Amidation 4-Methoxybenzoyl chloride, TEA Not applicable
Salt Formation HCl gas in ethanol Ethanolic HCl, recrystallization

Advantages of Method 2 ():

  • Fewer steps (combines cyclization and salt formation).
  • Mild conditions (65–75°C vs. reflux temperatures).
  • Scalable for industrial production.

Challenges in Method 1 ():

  • Requires handling hazardous reagents (methyl iodide).
  • Multi-step purification increases complexity.

Mechanistic Insights and Optimization

Regioselectivity in Cyclization

The [2,3-c] isomer’s formation depends on the thiophene substitution pattern . Using 2-thiophene ethylamine directs cyclization to the [2,3-c] position, whereas 3-thiophene derivatives yield [3,2-c] isomers.

Solvent Effects

  • Dichloroethane improves imine intermediate solubility during core formation.
  • Ethanol facilitates protonation during salt formation, enhancing crystallization.

Yield Optimization

  • Active carbon treatment during salt formation removes impurities, increasing purity to >98%.
  • Cooling to 0–5°C maximizes hydrochloride precipitation.

Q & A

What are the critical steps and optimization strategies for synthesizing this compound?

Level: Basic
Answer:
The synthesis involves multi-step organic reactions, including cyclization of thiophene derivatives, amide coupling, and esterification. Key steps include:

  • Cyclization: Formation of the thieno[2,3-c]pyridine core via condensation of thiophene and pyridine precursors under reflux conditions .
  • Amide Coupling: Reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group .
  • Esterification: Methylation of the carboxylic acid group using methyl iodide in a basic medium .
    Optimization Strategies:
  • Control reaction temperature (typically 60–80°C) to avoid side reactions.
  • Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance solubility and reaction efficiency .
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR spectroscopy .

How is the compound structurally characterized, and what analytical techniques are essential?

Level: Basic
Answer:
Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies proton environments (e.g., benzyl CH₂ at δ 3.5–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
    • ¹³C NMR: Confirms carbonyl (C=O) signals (~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ ≈ 503.01 g/mol) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

How do substituents (e.g., benzyl, methoxy) influence the compound’s reactivity and biological activity?

Level: Advanced
Answer:

  • Benzyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological applications .
  • 4-Methoxybenzamido Group: Electron-donating methoxy substituent stabilizes the amide bond, reducing hydrolysis rates. This group may also engage in hydrogen bonding with biological targets (e.g., neurotransmitter receptors) .
  • Methyl Ester: Increases metabolic stability compared to ethyl analogs, as observed in related thieno-pyridine derivatives .

What experimental designs are recommended to evaluate its potential biological activity?

Level: Advanced
Answer:

  • In Vitro Assays:
    • Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
    • Assess enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric methods .
  • In Vivo Studies:
    • Use rodent models to evaluate pharmacokinetics (e.g., bioavailability, half-life) and neurobehavioral effects .
  • Control Experiments:
    • Compare activity with analogs lacking the methoxy or benzyl groups to isolate substituent effects .

How can researchers resolve contradictions in reported synthetic yields for similar compounds?

Level: Advanced
Answer:

  • Variable Factors: Differences in substituents (e.g., ethyl vs. methyl esters) impact steric and electronic effects, altering reaction kinetics .
  • Method Adjustments:
    • Optimize stoichiometry (e.g., 1.2 equivalents of 4-methoxybenzoyl chloride for complete amidation) .
    • Use high-purity reagents and inert atmospheres to minimize side reactions .
  • Data Normalization: Report yields relative to purified product (not crude) and validate with HPLC (>95% purity) .

What computational methods are suitable for predicting the compound’s 3D conformation and target interactions?

Level: Advanced
Answer:

  • Molecular Dynamics (MD): Simulate conformational flexibility in aqueous environments to identify stable conformers .
  • Docking Studies: Use AutoDock Vina to predict binding affinities with neurological targets (e.g., NMDA receptors) .
  • DFT Calculations: Analyze electron density maps to assess reactivity at specific sites (e.g., amide bond cleavage susceptibility) .

What are the key challenges in scaling up the synthesis for preclinical studies?

Level: Advanced
Answer:

  • Reaction Scalability:
    • Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Purification:
    • Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
  • Stability:
    • Store the hydrochloride salt under nitrogen at -20°C to prevent degradation .

How can researchers validate the compound’s stability under physiological conditions?

Level: Advanced
Answer:

  • pH Stability Studies:
    • Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24 hours .
  • Plasma Stability:
    • Assess metabolic breakdown in human plasma using LC-MS to identify major metabolites .

What structural analogs of this compound have shown promise in related research?

Level: Basic
Answer:

  • Ethyl Ester Analogs: Demonstrated moderate acetylcholinesterase inhibition (IC₅₀ = 12 µM) in Alzheimer’s disease models .
  • Benzothiazole Derivatives: Exhibited antiproliferative activity in cancer cell lines (e.g., IC₅₀ = 8 µM in HeLa) .

How should researchers address discrepancies in biological activity data across studies?

Level: Advanced
Answer:

  • Standardize Assays: Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control for passage number .
  • Validate Targets: Confirm receptor expression levels in test systems via Western blotting .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to account for batch effects .

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